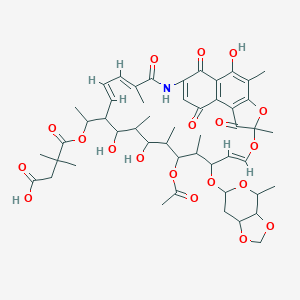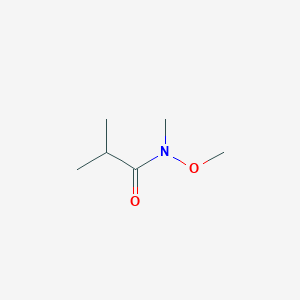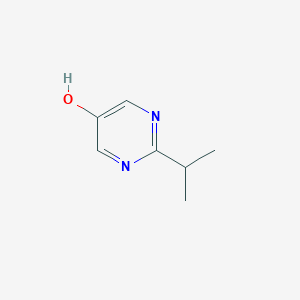
6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin
Descripción general
Descripción
6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin is an extraordinary biomedical substance used for the research of various ailments. It has shown significant potential in inhibiting viral propagation and preventing tumorous growth .
Synthesis Analysis
The synthesis of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin can be achieved from 4-Chlororesorcinol and Ethyl 4,4,4-trifluoroacetoacetate . A study on the effective synthesis of 7-hydroxy-4-substituted coumarins, based on the Pechmann coumarin synthesis method, discussed the influence of various Lewis acids on the reaction and explored the optimal synthesis conditions .Molecular Structure Analysis
The molecular formula of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin is C10H4ClF3O3. Its IUPAC name is 6-chloro-7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one .Chemical Reactions Analysis
The compound has been used in monitoring chemical reactions such as polymerization . It has also shown the theoretical possibility of proton transfer/proton shuttling under excitation, based on the change of photoacidity .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature. It has a molecular weight of 264.59 and a boiling point of 178-182 degrees Celsius .Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Application : Coumarin compounds are used in the synthesis of heterocycles . These heterocycles have valuable biological and pharmaceutical properties, making them of interest to many organic and pharmaceutical chemists .
- Method : The synthesis methods of coumarin systems are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
- Results : The synthesis of these heterocycles has led to the development of many compounds with various biological properties .
- Field : Physics
- Application : 7-Hydroxy-4-(trifluoromethyl)coumarin, a similar compound to 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin, is used as a laser dye .
- Results : This compound has characterized emission spectra and may be used in excited state proton transfer (ESPT) .
Synthesis of Heterocycles
Laser Dyes
Monitoring Chemical Reactions
- Field : Organic Chemistry
- Application : Coumarin-triazole derivatives are synthesized for various biological properties .
- Method : The synthesis of coumarin–triazole derivatives is carried out via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .
- Results : Most of the synthesized compounds exhibited anti-biological properties .
- Field : Organic Chemistry
- Application : A more effective method to synthesize 7-hydroxy-4-substituted coumarin derivatives has been developed based on the Pechmann coumarin synthesis method .
- Method : The synthesis is carried out by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis .
- Results : This method provides a more effective way to synthesize 7-hydroxy-4-substituted coumarin derivatives .
Coumarin-Triazole Derivatives
Pechmann Coumarin Synthesis
- Field : Organic Chemistry
- Application : Coumarin-fused-coumarins have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas .
- Method : Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .
- Results : Owing to their extended molecular framework, they possess interesting photophysical properties depending on the fused coumarin ring systems .
Coumarin-Fused-Coumarins
Dye-Sensitized Solar Cells (DSSCs) and OLEDs
Safety And Hazards
Propiedades
IUPAC Name |
6-chloro-7-hydroxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3O3/c11-6-1-4-5(10(12,13)14)2-9(16)17-8(4)3-7(6)15/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOANILONFCHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=O)OC2=CC(=C1Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420671 | |
| Record name | 6-Chloro-7-hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin | |
CAS RN |
119179-66-7 | |
| Record name | 6-Chloro-7-hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119179-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
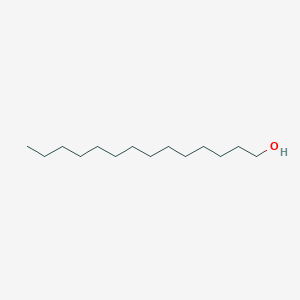




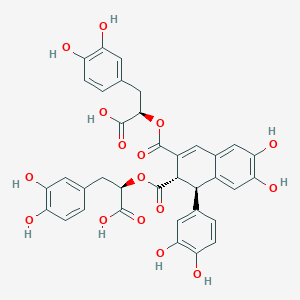
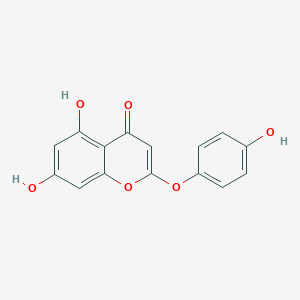

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
